molecular formula C21H20BrN3O3 B2972582 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941929-93-7

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2972582
CAS No.: 941929-93-7
M. Wt: 442.313
InChI Key: IPFUAJXVPZDVCZ-UHFFFAOYSA-N
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Description

2-(3-(3-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3-bromophenyl substituent on the pyridazinone core and a 2-methoxyphenethyl group on the acetamide side chain. Pyridazinones are heterocyclic compounds known for their pharmacological versatility, including anti-inflammatory, analgesic, and kinase-inhibitory activities . The bromine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence target binding through steric or electronic effects, while the 2-methoxyphenethyl moiety could modulate solubility and metabolic stability .

Properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-28-19-8-3-2-5-15(19)11-12-23-20(26)14-25-21(27)10-9-18(24-25)16-6-4-7-17(22)13-16/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUAJXVPZDVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structural features, including a bromophenyl group and methoxyphenethyl substituent, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H18BrN3O2
  • Molecular Weight : 384.2 g/mol
  • IUPAC Name : 2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenethyl)acetamide
  • Structural Features :
    • Bromophenyl group enhances lipophilicity and potential receptor interactions.
    • Methoxyphenethyl moiety may contribute to its pharmacokinetic properties.

The biological activity of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Preliminary studies indicate that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • In Vitro Studies : Research has shown that derivatives of pyridazinone compounds can inhibit cancer cell migration and invasion. For example, related compounds have demonstrated potent anti-invasive properties in vitro, particularly against metastatic cancer lines .
    • In Vivo Studies : Animal models treated with similar brominated pyridazinones showed reduced tumor growth, suggesting potential efficacy as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the activity of cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
  • Antioxidant Activity :
    • The presence of methoxy groups could enhance the antioxidant capacity of the compound, reducing oxidative stress in cellular models .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of similar compounds or derivatives:

StudyFindings
The compound showed significant inhibition of cancer cell invasion in vitro, outperforming standard metalloprotease inhibitors.
In vivo studies demonstrated reduced tumor growth in xenograft models treated with related brominated compounds.
Investigation into the anti-inflammatory potential revealed significant COX inhibition, indicating a pathway for therapeutic application.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Diversity : The 2-methoxyphenethyl group differs from trifluoromethylphenyl () or pyrazole-based () side chains, impacting pharmacokinetic properties like logP and bioavailability .
  • Biological Activity : Analogs with bromophenyl () or fluorophenyl () groups exhibit anti-inflammatory or analgesic effects, suggesting the target compound may share similar mechanisms .

Comparison with Analog Syntheses :

  • reports a 79% yield for a dichloro-pyridazinone acetamide using similar conditions, suggesting the target compound’s synthesis would be feasible with moderate efficiency .
  • highlights challenges in coupling bulky substituents (e.g., iodophenyl), which may explain variability in yields across analogs .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The 2-methoxyphenethyl group may resist oxidative metabolism better than smaller alkyl chains (e.g., methyl in ) due to steric hindrance .
  • Target Selectivity: Pyridazinones with piperazine/piperidine side chains () show kinase inhibition, whereas bromophenyl derivatives () correlate with anti-inflammatory activity, implying substituent-driven target specificity .

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